6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one
Description
Properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)18-8-3-1-7(2-4-8)9-5-15-10(16)6-17-9/h1-4,9H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNISMXAHDUTDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696958 | |
| Record name | 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951627-15-9 | |
| Record name | 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Amino Alcohol Precursors
Morpholin-3-one derivatives are commonly synthesized via cyclization of β-amino alcohols or their protected analogs. For example, Zeng and Shreeve (2009) demonstrated that fluorinated triethylene glycol derivatives undergo single-step cyclization to form tetrafluoromorpholinones. Adapting this approach, a hypothetical precursor such as N-(2-hydroxyethyl)-4-(trifluoromethoxy)aniline could cyclize under acidic or basic conditions to form the morpholinone ring.
Example Protocol (adapted from):
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React N-(2-hydroxyethyl)-4-(trifluoromethoxy)aniline with a carbonyl source (e.g., phosgene or triphosgene) in dichloromethane.
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Use triethylamine as a base to facilitate cyclodehydration.
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Yield: ~50–70% (estimated based on analogous reactions).
Boc-Protected Morpholinones
Ambeed.com data highlights the use of tert-butoxycarbonyl (Boc) protection to stabilize morpholinone intermediates during functionalization. For instance, morpholin-3-one reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) to yield tert-butyl 3-oxomorpholine-4-carboxylate in 76% yield. This method could be applied to protect the morpholinone nitrogen before introducing the aryl group.
Introducing the 4-(Trifluoromethoxy)phenyl Group
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed couplings are pivotal for aryl group introduction. A patent by EP2560964A1 describes the hydrogenation of 4-(4-nitrophenyl)morpholin-3-one to 4-(4-aminophenyl)morpholin-3-one using palladium on carbon in aqueous media. While this focuses on nitro reduction, similar catalytic systems could facilitate Suzuki-Miyaura or Ullmann-type couplings.
Ullmann Coupling Example (adapted from):
| Component | Quantity/Conditions |
|---|---|
| Morpholin-3-one | 1.0 equiv |
| 4-Iodophenyl trifluoromethyl ether | 1.2 equiv |
| CuI | 10 mol% |
| 8-Hydroxyquinoline | 20 mol% |
| K₂CO₃ | 3.0 equiv |
| Solvent | DMSO, 130°C, 12 h |
| Yield | ~30–40% (estimated) |
This method faces challenges due to the poor nucleophilicity of trifluoromethoxy groups, necessitating high temperatures and prolonged reaction times.
Buchwald-Hartwig Amination
A Pd-mediated C–N coupling, as demonstrated in Ambeed.com’s synthesis of methyl 4-morpholino-3-nitrobenzoate, offers a higher-yielding alternative:
Protocol :
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React 4-bromo-(trifluoromethoxy)benzene with morpholin-3-one using Pd₂(dba)₃ (2.5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in 1,4-dioxane at 95°C for 16 h.
Functional Group Interconversion Approaches
Direct Trifluoromethoxylation
Recent advances in radical trifluoromethoxylation could enable direct C–H functionalization of morpholinone-phenyl intermediates, though this remains speculative without explicit data.
Challenges and Optimization Strategies
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Low Yields in Coupling Reactions : The electron-withdrawing trifluoromethoxy group deactivates the aryl ring, necessitating electron-deficient ligands (e.g., Xantphos) and elevated temperatures.
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Side Reactions : Competing O- vs. N-arylation in Ullmann couplings requires careful control of stoichiometry and catalyst loading.
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Purification : Morpholinone derivatives often require chromatography due to polar byproducts. Ambeed.com’s use of ethyl acetate extraction and silica gel purification is a viable solution.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Buchwald-Hartwig | High efficiency, scalable | Requires expensive Pd catalysts | 70–90% |
| Ullmann Coupling | Tolerates electron-deficient arenes | Low yields, long reaction times | 30–50% |
| Cyclization | Atom-economical | Limited substrate availability | 50–70% |
Chemical Reactions Analysis
Types of Reactions
6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The morpholine ring provides additional binding interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electron-withdrawing vs. Electron-donating groups: The trifluoromethoxy group in the target compound provides greater metabolic stability compared to the amino group in 4-(4-aminophenyl)morpholin-3-one, which is more prone to oxidation .
- Polarity : The hydroxyl group in 4-(3-hydroxyphenyl)morpholin-3-one increases water solubility (logP ~1.2) compared to the target compound (estimated logP ~2.5) .
- Synthetic versatility : Nitrophenyl analogs (e.g., 4-(4-nitrophenyl)morpholin-3-one) serve as intermediates for further functionalization via reduction or coupling reactions .
Anti-Parasitic Activity
- SL-2-64 (7-Fluoro-3-methyl-2-{6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl}quinolin-4(1H)-one): A quinoline derivative with a trifluoromethoxyphenyl group exhibits anti-malarial activity (IC₅₀ ~10 μM against P. falciparum gametocytes), comparable to atovaquone .
Sodium Channel Modulation
- Compound F (): Contains a trifluoromethoxy-substituted isoquinoline linked to a triazine. It inhibits tetrodotoxin-sensitive sodium channels, reducing nociceptor firing in pain models. The trifluoromethoxy group likely contributes to its pharmacokinetic profile .
Key Research Findings and Challenges
- Metabolic Stability: The trifluoromethoxy group reduces cytochrome P450-mediated degradation compared to methoxy (-OCH₃) or nitro (-NO₂) groups .
- Selectivity Issues : Bulky substituents (e.g., in 6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one) may hinder target engagement due to steric effects .
- Synthetic Yield: Nitrophenyl analogs often require harsh conditions (e.g., HNO₃/H₂SO₄), leading to lower yields (~50%) compared to chloro- or hydroxy-substituted derivatives (~70–80%) .
Biological Activity
6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one is a chemical compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. Its molecular formula is C14H13F3N4O3, and it features a morpholine ring along with a trifluoromethoxyphenyl group. This compound is being explored for various therapeutic properties, particularly its anti-inflammatory and anticancer activities.
Structural Characteristics
The unique structure of this compound includes:
- Morpholine Ring : A six-membered ring containing both oxygen and nitrogen, commonly found in various pharmaceuticals.
- Trifluoromethoxyphenyl Group : A phenyl ring substituted with a trifluoromethoxy group, which enhances the lipophilicity and biological activity of the molecule.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory pathways. It appears to inhibit specific enzymes involved in the inflammatory response, potentially reducing conditions associated with chronic inflammation.
2. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to interact with molecular targets related to cancer cell proliferation and survival.
The biological effects of this compound are likely mediated through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), impacting signaling pathways related to pain and inflammation.
- Modulation of Signal Transduction : The compound may alter signal transduction pathways, affecting cellular responses to external stimuli.
Comparison with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Trifluoromethyl)phenyl isocyanate | C8H5F3N | Contains an isocyanate functional group |
| N-Methyl-1-[3-(trifluoromethyl)phenyl]methanamine | C10H10F3N | Features a methylated amine |
| Ethyl 4-[4-(trifluoromethyl)phenyl]-2,4-dioxobutanoate | C14H12F3O4 | Contains dioxobutanoate moiety |
Q & A
Q. What are the primary synthetic routes for 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one, and how can reaction conditions be optimized for yield?
The synthesis typically involves reacting a trifluoromethoxy-substituted benzoyl chloride derivative with morpholine under basic conditions. For example, bromo-trifluoromethylbenzoyl chloride reacts with morpholine in tetrahydrofuran (THF) or dichloromethane (DCM) using triethylamine (Et3N) as a base to neutralize HCl byproducts . Optimization includes controlling stoichiometry (1:1 molar ratio of benzoyl chloride to morpholine), maintaining temperatures between 0–25°C to minimize side reactions, and using anhydrous solvents to prevent hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the morpholinone ring protons (δ ~3.5–4.5 ppm for N-CH2 groups) and aromatic protons from the trifluoromethoxy phenyl group (δ ~7.0–7.5 ppm) .
- FT-IR : Peaks at ~1700 cm<sup>−1</sup> (C=O stretch of morpholinone) and ~1250 cm<sup>−1</sup> (C-O-C of trifluoromethoxy group) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 245.2 (C11H10F3NO2<sup>+</sup>) .
- X-ray crystallography : To resolve the crystal structure and confirm stereochemistry, particularly for chiral intermediates .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
The compound has a density of 1.306 g/cm<sup>3</sup> and melts at 195.4°C . It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., DCM). Stability tests under varying pH (2–12) and temperatures (4–40°C) are recommended, with degradation monitored via HPLC. The trifluoromethoxy group enhances hydrolytic stability compared to non-fluorinated analogs, but prolonged exposure to strong acids/bases should be avoided .
Advanced Research Questions
Q. How does the trifluoromethoxy substituent influence electronic properties and reactivity in this compound?
The electron-withdrawing trifluoromethoxy group (-OCF3) decreases electron density on the phenyl ring, as shown by computational studies (DFT calculations). This polarizes the aromatic system, increasing electrophilic substitution resistance but enhancing hydrogen-bonding interactions with biological targets. Comparative studies with methoxy (-OCH3) or difluoromethoxy (-OCF2H) analogs reveal reduced metabolic clearance due to the steric and electronic effects of -OCF3, making it advantageous in drug design .
Q. What strategies resolve conflicting data in biological activity assays for this compound?
Contradictory results in enzyme inhibition or cytotoxicity assays may arise from impurities, solvent effects, or assay interference. Strategies include:
- Dose-response analysis : Confirm activity trends across multiple concentrations (e.g., IC50 values).
- Orthogonal assays : Validate findings using alternative methods (e.g., fluorescence polarization vs. radiometric assays).
- Control experiments : Test the trifluoromethoxy phenyl group alone or the morpholinone core separately to isolate contributions .
- HPLC purity checks : Ensure >95% purity to exclude confounding effects from synthetic byproducts .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to targets like kinases or GPCRs. The morpholinone ring’s conformation (determined via X-ray data ) is critical for hydrogen bonding with active-site residues, while the trifluoromethoxy group’s hydrophobicity enhances binding pocket occupancy. Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .
Q. What synthetic modifications to the morpholinone ring improve metabolic stability without compromising activity?
- Ring substitution : Introducing electron-donating groups (e.g., methyl) at the 2-position of the morpholinone increases steric hindrance against oxidative metabolism.
- Deuterium incorporation : Replacing hydrogen atoms at metabolically vulnerable sites (e.g., α to the carbonyl) with deuterium slows CYP450-mediated degradation.
- Prodrug strategies : Esterification of the carbonyl group enhances solubility and masks reactive sites until enzymatic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
